[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an aminoethyl group, and a benzyl ester functional group, making it a versatile molecule for synthetic and research purposes.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-2-21(14-16-8-11-20(12-9-16)13-10-19)18(22)23-15-17-6-4-3-5-7-17/h3-7,16H,2,8-15,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYNOAUBHKBJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with ethyl chloroformate to form the ethyl carbamate derivative. This intermediate is then reacted with benzyl alcohol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into corresponding amines.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives such as aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites, altering enzyme activity, or affecting receptor signaling. This modulation can lead to various physiological effects, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid phenyl ester
Uniqueness: The presence of the benzyl ester group in [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester distinguishes it from similar compounds, providing unique reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required.
Biological Activity
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester, also known as Phenylmethyl N-[1-(2-aminoethyl)-4-piperidinyl]-N-ethylcarbamate, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H26N2O2
- Molecular Weight : 306.41 g/mol
- CAS Number : 1353976-79-0
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways. The specific mechanisms include:
- P-glycoprotein Modulation : It has been shown to interact with P-glycoprotein (P-gp), a key player in drug transport across cell membranes. The compound stimulates ATPase activity in P-gp, which can enhance the absorption and efficacy of co-administered drugs .
- Antitumor Activity : Preliminary studies indicate that this compound exhibits antitumor properties, particularly against aggressive cancer cell lines such as MDA-MB-231. In vitro studies demonstrated a significant reduction in cell viability at concentrations as low as 10 μM .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and increased therapeutic effects of other agents.
In Vitro Studies
Research has highlighted the compound's effects on cancer cell lines:
- Cell Viability Assays : The compound was tested on various cancer cell lines, showing a dose-dependent decrease in viability. For instance, treatment with 10 μM concentration resulted in a 55% reduction in MDA-MB-231 cell viability after three days .
In Vivo Studies
In vivo studies using xenograft models have reinforced the in vitro findings:
- Tumor Growth Inhibition : In animal models, the compound demonstrated significant tumor growth inhibition without notable side effects, suggesting a favorable safety profile .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Antitumor Effects :
- P-glycoprotein Interaction Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
